2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline
CAS No.: 322-71-4
Cat. No.: VC4097397
Molecular Formula: C13H9F3N2O2S
Molecular Weight: 314.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline - 322-71-4](/images/structure/VC4097397.png)
Specification
CAS No. | 322-71-4 |
---|---|
Molecular Formula | C13H9F3N2O2S |
Molecular Weight | 314.28 g/mol |
IUPAC Name | 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylaniline |
Standard InChI | InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-5-6-12(10(7-8)18(19)20)21-11-4-2-1-3-9(11)17/h1-7H,17H2 |
Standard InChI Key | RWSBANZPGBSQRS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C(=C1)N)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Physicochemical Properties
The compound’s molecular formula is C₁₃H₉F₃N₂O₂S, with the following key properties :
Property | Value |
---|---|
Molecular Weight | 314.283 g/mol |
Density | 1.48 g/cm³ |
Boiling Point | 376.1°C at 760 mmHg |
Refractive Index | 1.62 |
Flash Point | 181.2°C |
Vapor Pressure | 7.43 × 10⁻⁶ mmHg at 25°C |
The nitro and trifluoromethyl groups enhance thermal stability, as evidenced by the high boiling point. The sulfanyl (-S-) bridge contributes to its polarizability, influencing solubility in organic solvents like acetonitrile and toluene .
Synthesis Methods
Intermediate Preparation
The synthesis often begins with 2-nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7), a precursor prepared via nitration and trifluoromethylation of benzaldehyde derivatives. Key steps include :
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Aldoxime Formation: Reacting 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in aqueous base yields the corresponding aldoxime.
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Cyclization: The aldoxime undergoes acetylation and catalytic cyclization using nickel-based catalysts (e.g., nickel acetate/Raney nickel) to form nitrile intermediates.
Sulfanylaniline Derivatization
The final step involves nucleophilic aromatic substitution (SNAr) between 2-nitro-4-(trifluoromethyl)halobenzene and aniline derivatives in the presence of a sulfur source. For example :
(X = Cl, Br; solvent = DMSO, 80–90°C, yield: ~82%)
Biological Activity and Applications
Anticancer Prospects
Nitroaryl sulfides demonstrate cytotoxicity via apoptosis induction. For instance, 5-nitrothiophene-derived sulfonamides show IC₅₀ values of 0.5–4.5 µM against HCT-116 and HeLa cells . The trifluoromethyl group enhances metabolic stability, a feature critical for drug candidates .
Agrochemistry
Nitro- and trifluoromethyl-substituted compounds are employed in herbicide synthesis. Isoxaflutole, a commercial herbicide, shares structural motifs with 322-71-4, highlighting its potential as a scaffold for agrochemical development .
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